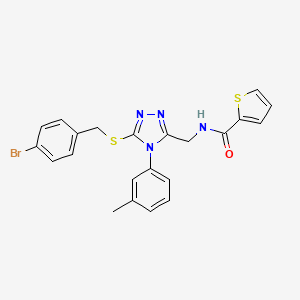

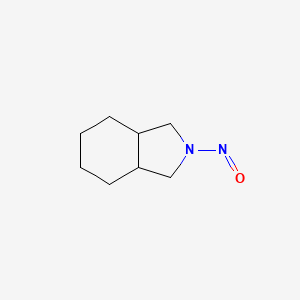

![molecular formula C16H14N4O2 B2362744 N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-66-4](/img/structure/B2362744.png)

N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a chemical compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Scientific Research Applications

Antidepressant and Nootropic Agent Potential

N-[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine, as a part of the 2-azetidinone class, has been explored for its potential as an antidepressant and nootropic agent. Thomas et al. (2016) synthesized and evaluated derivatives of this compound, noting significant antidepressant and nootropic activities in animal models. The study highlighted the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, suggesting its utility in developing new CNS-active therapeutic agents (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) investigated pyrimidine-azetidinone analogues for their antimicrobial and antitubercular activities. The study synthesized a series of these compounds and tested them against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. This research demonstrates the potential of this compound derivatives in designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Anticancer Properties

Swamy et al. (2015) focused on the synthesis of novel benzofuran scaffolds containing amino pyrimidines and azetidinones, examining their in vivo anticancer activity. The study found that certain compounds exhibited significant anticancer activity against Ehrlich ascites carcinoma cells, highlighting the therapeutic potential of such compounds in cancer treatment (Swamy et al., 2015).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2005) investigated the use of pyrimidinic Schiff bases, which are structurally related to this compound, as corrosion inhibitors. The study showed that these compounds are effective in inhibiting corrosion in steel, especially in acidic environments (Ashassi-Sorkhabi et al., 2005).

Future Directions

Benzofuran derivatives have attracted considerable attention due to their biological activities and potential applications in many aspects . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research could focus on exploring the full therapeutic potential of “N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine” and similar compounds for the treatment of various diseases.

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(14-7-11-3-1-2-4-13(11)22-14)20-8-12(9-20)19-15-5-6-17-10-18-15/h1-7,10,12H,8-9H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCZGTOSVIHQOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)NC4=NC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

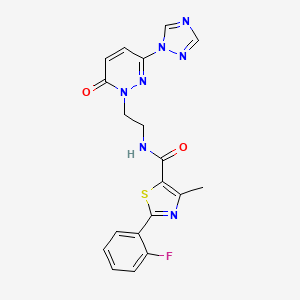

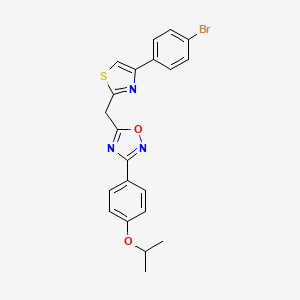

![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)

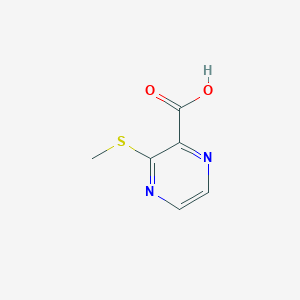

![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)

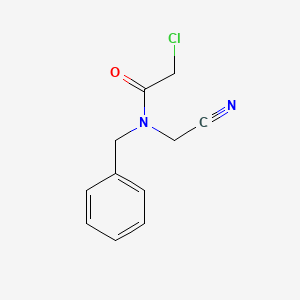

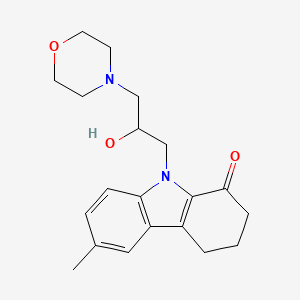

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)

![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)

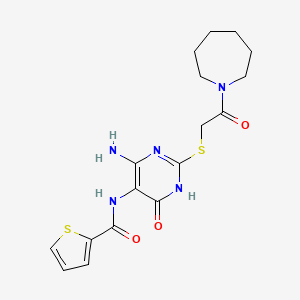

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362678.png)

![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)